2-methyl-N-(2-{[2-(4-methylphenyl)-1H-indol-3-yl]sulfanyl}ethyl)propanamide
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Overview
Description
2-methyl-N-(2-{[2-(4-methylphenyl)-1H-indol-3-yl]sulfanyl}ethyl)propanamide is a complex organic compound that features an indole core structure substituted with a p-tolyl group and a thioether linkage
Mechanism of Action
Target of Action
Similar compounds with indole and benzimidazole moieties have been known to exhibit antimicrobial activity .
Mode of Action
Compounds with similar structures have been found to interact with bacterial cell division proteins such as ftsz . This interaction can inhibit the process of cell division, leading to the death of the bacterial cells .
Biochemical Pathways
Based on the potential target (ftsz), it can be inferred that the compound may interfere with the bacterial cell division process .
Result of Action
If the compound does indeed target ftsz, it could potentially lead to the inhibition of bacterial cell division, resulting in the death of the bacterial cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(2-{[2-(4-methylphenyl)-1H-indol-3-yl]sulfanyl}ethyl)propanamide typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the p-Tolyl Group: The p-tolyl group can be introduced via a Friedel-Crafts alkylation reaction.
Thioether Formation: The thioether linkage is formed by reacting the indole derivative with an appropriate thiol under basic conditions.
Amidation: The final step involves the reaction of the thioether intermediate with isobutyryl chloride in the presence of a base to form the isobutyramide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(2-{[2-(4-methylphenyl)-1H-indol-3-yl]sulfanyl}ethyl)propanamide can undergo various chemical reactions:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced indole derivatives.
Substitution: Nitrated or halogenated indole derivatives.
Scientific Research Applications
2-methyl-N-(2-{[2-(4-methylphenyl)-1H-indol-3-yl]sulfanyl}ethyl)propanamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules and its potential as a therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(1H-indol-3-yl)ethyl)isobutyramide
- N-(2-(2-methyl-1H-indol-3-yl)thio)ethyl)isobutyramide
- N-(2-(p-tolyl)-1H-indol-3-yl)acetamide
Uniqueness
2-methyl-N-(2-{[2-(4-methylphenyl)-1H-indol-3-yl]sulfanyl}ethyl)propanamide is unique due to the presence of both the p-tolyl group and the thioether linkage, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
2-methyl-N-[2-[[2-(4-methylphenyl)-1H-indol-3-yl]sulfanyl]ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2OS/c1-14(2)21(24)22-12-13-25-20-17-6-4-5-7-18(17)23-19(20)16-10-8-15(3)9-11-16/h4-11,14,23H,12-13H2,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGHZJNTZVMQSBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)SCCNC(=O)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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